2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
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Description
Synthesis Analysis
The synthesis of compounds related to 2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine often involves complex chemical pathways. For instance, Ashimori et al. (1991) described the synthesis of optically active compounds through high optical purity from certain acids available by optical resolution (Ashimori et al., 1991). Another method involved the synthesis of 4-piperazinopyrimidines with a methylthio substituent, showcasing the versatility in synthesizing pyrimidine derivatives (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been studied through various techniques. Karczmarzyk and Malinka (2004) investigated the crystal and molecular structures of certain derivatives, providing insights into the spatial arrangement and tautomeric forms within the crystalline state (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and its derivatives have been explored in depth. For example, Boto et al. (2001) described a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, indicating the compound's reactivity and potential for modification (Boto et al., 2001).
Physical Properties Analysis
The physical properties of similar compounds have been characterized to understand their behavior in different environments. Such properties include melting points, solubility, and stability, which are critical for practical applications. However, specific studies directly addressing the physical properties of 2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine were not identified in the current search.
Chemical Properties Analysis
Chemical properties such as reactivity with other compounds, acidity or basicity, and other chemical behaviors under various conditions are central to understanding the utility and safety of such compounds. Research by Ackland et al. (1993) on the synthesis and characterization of related compounds sheds light on these aspects through detailed chemical analyses (Ackland et al., 1993).
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. For instance, certain 4-piperazinopyrimidines with a methylthio substituent have shown significant antiemetic activity, highlighting their potential for clinical investigations (Mattioda et al., 1975). Additionally, pyrido[2,3-d]pyrimidine derivatives have been developed with notable antibacterial activity, especially against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Pyrimidine and DNA Interaction Studies
Research into the interactions between pyrimidine derivatives and DNA has revealed significant findings. Unfused aromatic systems with terminal piperazino substituents have been studied for their DNA-binding mechanisms, displaying activities that enhance the anticancer action of bleomycins. These studies shed light on the structural requirements for effective DNA interaction, with implications for developing novel cancer therapeutics (Wilson et al., 1990).
Nonlinear Optical Properties of Pyrimidine Derivatives
The pyrimidine ring's prevalence in nature, as part of DNA and RNA, extends its importance to the field of nonlinear optics (NLO). Phenyl pyrimidine derivatives, for instance, have been explored for their NLO properties, offering promising applications in medicine and high-tech fields such as optoelectronics. DFT studies and experimental data have highlighted these compounds' potential, emphasizing the versatility of pyrimidine derivatives beyond their biological significance (Hussain et al., 2020).
properties
IUPAC Name |
1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-17-22-19(24-9-5-6-10-24)16-20(23-17)25-11-13-26(14-12-25)21(27)15-18-7-3-2-4-8-18/h2-4,7-8,16H,5-6,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLMLRDOFFWCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine |
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